molecular formula C11H13BrIN B13650457 N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine

N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine

Katalognummer: B13650457
Molekulargewicht: 366.04 g/mol
InChI-Schlüssel: LDOWMBCVUJNKDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further linked to a cyclopropylmethanamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine typically involves the reaction of 5-bromo-2-iodobenzyl bromide with cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at ambient conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while cross-coupling reactions can produce complex organic molecules with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine involves its interaction with specific molecular targets. The bromine and iodine atoms in the benzyl group play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine is unique due to the presence of both bromine and iodine atoms in the benzyl group, combined with the cyclopropylmethanamine moiety. This unique structure imparts specific reactivity and properties, making it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C11H13BrIN

Molekulargewicht

366.04 g/mol

IUPAC-Name

N-[(5-bromo-2-iodophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI-Schlüssel

LDOWMBCVUJNKDR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNCC2=C(C=CC(=C2)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.